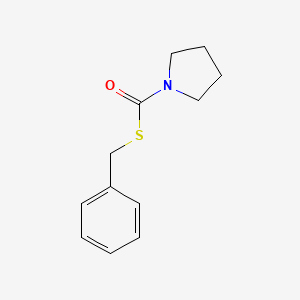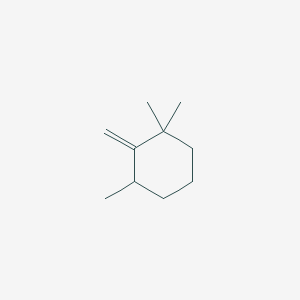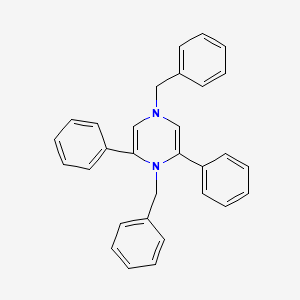
1,4-Dibenzyl-2,6-diphenyl-1,4-dihydropyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dibenzyl-2,6-diphenyl-1,4-dihydropyrazine is a chemical compound known for its unique structure and properties It belongs to the class of dihydropyrazines, which are characterized by a pyrazine ring with two hydrogen atoms
Métodos De Preparación
The synthesis of 1,4-Dibenzyl-2,6-diphenyl-1,4-dihydropyrazine typically involves the condensation of N-phenacylarylamine with an arylamine. The reaction is carried out under phase-transfer catalysis conditions using phenacyl bromide . The process results in the formation of a thermally stable 1,4-diaryl-3,5-diphenyl-1,4-dihydropyrazine in moderate yield. Industrial production methods may involve similar synthetic routes but optimized for larger scale production.
Análisis De Reacciones Químicas
1,4-Dibenzyl-2,6-diphenyl-1,4-dihydropyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can convert it into different dihydropyrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzylic positions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,4-Dibenzyl-2,6-diphenyl-1,4-dihydropyrazine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic compounds.
Biology: Its derivatives are studied for their potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism by which 1,4-Dibenzyl-2,6-diphenyl-1,4-dihydropyrazine exerts its effects involves interactions with specific molecular targets. It forms donor-acceptor complexes, which are stabilized by the rate of consumption of the compound . These interactions can influence various biochemical pathways, making it a compound of interest in medicinal chemistry.
Comparación Con Compuestos Similares
1,4-Dibenzyl-2,6-diphenyl-1,4-dihydropyrazine can be compared with other dihydropyrazines and dihydropyridines:
1,4-Diaryl-1,4-dihydropyrazines: These compounds share a similar structure but may have different substituents, leading to varied biological activities.
1,2-Diaryl-1,2-dihydropyrazines: These are structurally similar but differ in the position of the hydrogen atoms on the pyrazine ring.
1,4-Dihydropyridines: These compounds are widely used in pharmaceuticals and have a different ring structure compared to dihydropyrazines.
The uniqueness of this compound lies in its specific substituents and the resulting chemical properties, which make it suitable for various applications.
Propiedades
Número CAS |
49570-21-0 |
|---|---|
Fórmula molecular |
C30H26N2 |
Peso molecular |
414.5 g/mol |
Nombre IUPAC |
1,4-dibenzyl-2,6-diphenylpyrazine |
InChI |
InChI=1S/C30H26N2/c1-5-13-25(14-6-1)21-31-23-29(27-17-9-3-10-18-27)32(22-26-15-7-2-8-16-26)30(24-31)28-19-11-4-12-20-28/h1-20,23-24H,21-22H2 |
Clave InChI |
RNSLPMJGGDPSLN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN2C=C(N(C(=C2)C3=CC=CC=C3)CC4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


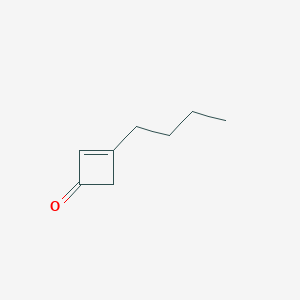
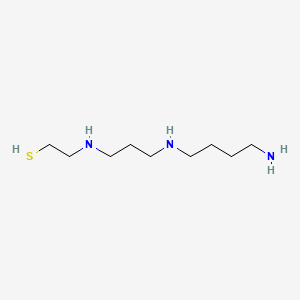
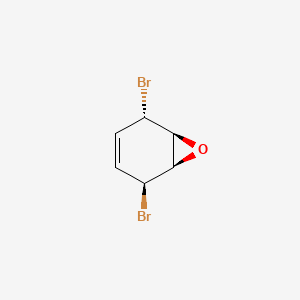
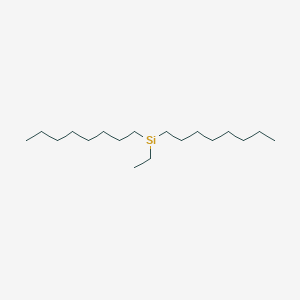
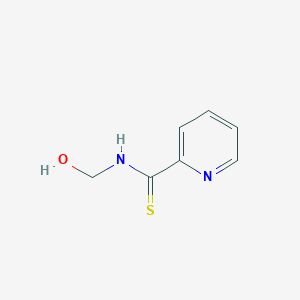


![1-Isocyanato-4-[(4-isocyanatophenyl)methyl]benzene;2-methyloxirane;oxirane;propane-1,2,3-triol](/img/structure/B14661169.png)
![2,2,2',2'-Tetramethyl-2,2',3,3'-tetrahydro-4,4'-spirobi[chromene]-7,7'-diol](/img/structure/B14661170.png)

